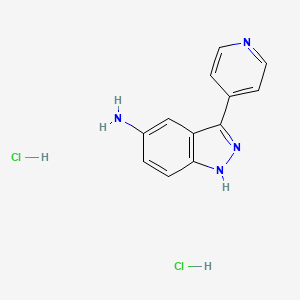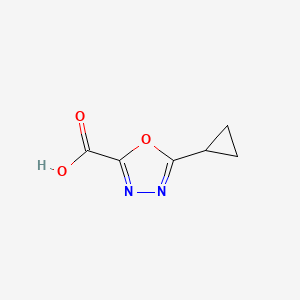
5-环丙基-1,3,4-恶二唑-2-羧酸
描述
5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid is a compound that falls under the category of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms .
Synthesis Analysis
Oxadiazoles have been synthesized by several research groups as anti-infective agents . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . New methods of obtaining complex structures containing oxadiazole rings are sought .Molecular Structure Analysis
The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .Physical and Chemical Properties Analysis
Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . The in silico results indicated that the compounds agree to the Lipinski rules of the five and theoretically, the designed compounds were presenting a positive oral bioavailability .科学研究应用
杀虫活性一项研究合成了 2-氟苯基-5-取代环丙基-1,3,4-恶二唑,并评估了它们对粘虫的杀虫活性。该合成涉及酰肼和芳酰氯的两步反应 (Shi et al., 2000).
衍生物的生物活性对来自 1,3-二氢-1-氧代异苯并呋喃-5-羧酸的新型 1,3,4-恶二唑衍生物的研究,包括结构确认和生物活性评估,突出了这些化合物的多种潜在应用 (Rao et al., 2019).
合成和衍生物制备一项研究描述了 5-取代-1,2,4-恶二唑-2-羧酸衍生物的合成以及 1,3,4-恶二唑-2-羧乙酯的进一步衍生物 (Dost et al., 1985).
抗 HIV 活性合成的 2-金刚烷基/金刚烷甲基-5-芳基-1,3,4-恶二唑化合物被筛选出对 HIV-1 和 HIV-2 的抑制活性,其中一种化合物显示出中等的体外活性 (Khan et al., 2012).
无溶剂合成方法开发了一种 2,5-二芳基-1,3,4-恶二唑的无溶剂和微波促进合成方法,具有反应时间短、无环境污染等优点 (An-guo, 2009).
合成中的卤素效应一项研究探讨了罗宾逊-加布里埃尔型反应中不同卤素对环丙烷羧酸 N'-取代酰肼的影响,生成 2-环丙基-5-取代-[1,3,4]-恶二唑 (Yang & Shi, 2005).
构效关系合成了新的 2,5-二取代-1,3,4-恶二唑,并评估了它们对粘虫幼虫的昆虫生长调节活性,并探讨了定量构效关系 (Shi et al., 2001).
合成趋势和应用多项研究深入了解了 1,3,4-恶二唑类化合物的合成和应用,揭示了它们在各种医学领域的重要作用,包括抗菌、抗真菌、抗惊厥、抗病毒、抗糖尿病和抗疟疾的潜力 (Verma et al., 2017), (Jafari et al., 2017).
作用机制
Target of Action
activities . They target various enzymes and proteins that contribute to the proliferation of cancer cells .
Mode of Action
Oxadiazoles are known to interact with their targets through hydrogen bond acceptor properties . They owe this property to the electronegativities of nitrogen and oxygen in their structure .
Biochemical Pathways
Oxadiazoles have been shown to target various enzymes and proteins that contribute to the proliferation of cancer cells , suggesting that they may affect pathways related to cell growth and division.
Pharmacokinetics
Oxadiazoles are known to impart favorable pharmacokinetic properties and increased hydrolytic stability when applied as ester and amide bioisosteres .
Result of Action
Many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Action Environment
It’s known that the rate constants of the decarboxylation reaction of a similar compound, 5-amino-1,3,4-oxadiazole-2-carboxylic acid, have been measured in water, over a wide range of proton activities and at various temperatures .
未来方向
Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture . The current compilation covers the synthesis of all regioisomeric forms taking representative examples, medicinal applications of oxadiazoles as an anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .
生化分析
Biochemical Properties
5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its activity and affecting the overall biochemical pathway .
Cellular Effects
The effects of 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of specific signaling proteins, leading to changes in downstream signaling events. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of target genes .
Molecular Mechanism
At the molecular level, 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, and either inhibit or activate their function . This binding can lead to changes in enzyme activity, receptor signaling, or gene expression. For instance, it may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalysis . Alternatively, it may activate a receptor by binding to it and triggering a signaling cascade .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under certain conditions but may degrade over time, leading to changes in its biological activity . Long-term studies have shown that prolonged exposure to the compound can result in alterations in cellular function, such as changes in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or signaling pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations . These interactions can have downstream effects on overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid within cells and tissues are crucial for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects . The distribution of the compound within tissues can also influence its overall activity and efficacy .
Subcellular Localization
The subcellular localization of 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid is an important aspect of its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it interacts with transcription factors and influences gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular energy production and metabolism .
属性
IUPAC Name |
5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-6(10)5-8-7-4(11-5)3-1-2-3/h3H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMFIQIOTMAYOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405426.png)
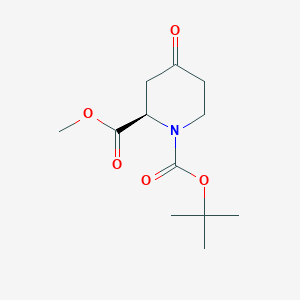
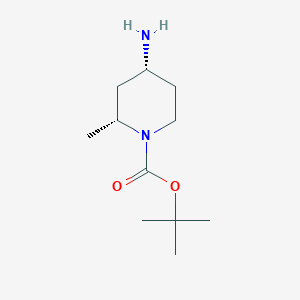
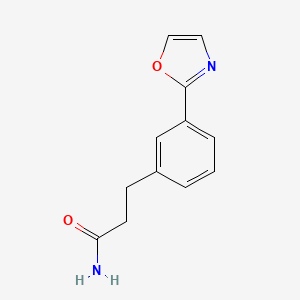

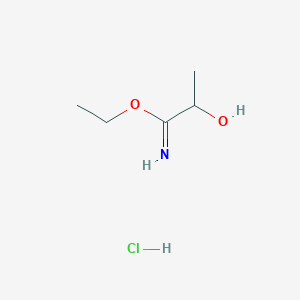
![Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405436.png)

